molecular formula C17H14FN3S2 B2853489 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-37-9

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2853489
CAS No.: 862975-37-9
M. Wt: 343.44
InChI Key: KZTKGVFWHRNHGV-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a sophisticated benzothiazole derivative supplied For Research Use Only, not for diagnostic or therapeutic applications. This compound features a benzothiazole core structure, a well-established scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure incorporates a 4-fluoro substituent and a 6-isopropyl group on the benzothiazole rings, modifications that typically enhance bioavailability and target binding affinity in kinase inhibition research . Benzothiazole compounds of this class have demonstrated significant potential as kinase inhibitors, particularly targeting p38 Mitogen-Activated Protein Kinase pathways implicated in inflammatory diseases including rheumatoid arthritis, psoriasis, and inflammatory bowel disease . The specific structural attributes of this compound, including its fluorine atom and isopropyl group, are strategically designed to optimize interactions with the ATP-binding pocket of target kinases, potentially leading to enhanced selectivity and inhibitory potency . Researchers investigating signal transduction pathways, inflammatory mechanisms, and kinase biology will find this compound valuable for in vitro studies. Appropriate safety precautions must be observed during handling, and this material is exclusively intended for laboratory research by qualified professionals.

Properties

IUPAC Name

4-fluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3S2/c1-9(2)10-6-7-12-14(8-10)23-16(19-12)21-17-20-15-11(18)4-3-5-13(15)22-17/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTKGVFWHRNHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole with a binding agent such as potassium carbonate (K₂CO₃) in a suitable solvent . The reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, as anticancer agents. These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications in the benzothiazole structure can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells .

Antitubercular Properties
The compound has also shown promise as an antitubercular agent. Recent advances in the synthesis of benzothiazole-based compounds have demonstrated their effectiveness against Mycobacterium tuberculosis. In vitro studies suggest that derivatives of benzothiazole can inhibit the growth of this pathogen, making them candidates for further development into therapeutic agents for tuberculosis .

Synthetic Applications

Synthesis of Novel Compounds
The synthesis of this compound involves various chemical reactions that can be adapted to create new derivatives with modified properties. For example, the selective oxidation reactions of related benzo[d]isothiazolones have been explored, showcasing how structural variations can lead to different biological activities . This adaptability in synthesis allows for the exploration of a wide range of pharmacological properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The compound can also disrupt microbial cell membranes, resulting in antimicrobial activity . Molecular docking studies have shown that it can bind to protein receptors, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Chlorine Substituents : Fluorine’s electronegativity may improve metabolic stability compared to chlorine-containing analogs (e.g., 3-(4-chlorophenyl)benzo[d]thiazol-2-amine ) .

Isopropyl Group : The 6-isopropyl substituent introduces steric bulk absent in simpler derivatives, possibly influencing solubility and target interaction .

Pharmacological Profile

  • Antioxidant Activity : Fluorinated benzothiazoles like 7-chloro-6-fluorobenzo[d]thiazol-2-amine exhibit significant radical scavenging (IC₅₀: 18–25 µM in DPPH assays) .
  • Anti-inflammatory Effects : Thiazole/oxazole-substituted benzothiazoles (e.g., 3a-3d in ) reduce COX-2 expression by 40–60% at 10 µM .
  • Antimicrobial Potential: Chloro/fluoro derivatives show moderate activity against S. aureus (MIC: 8–16 µg/mL) .

Biological Activity

The compound 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a novel derivative of benzo[d]thiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H16FN2S2
  • Molecular Weight : 314.37 g/mol
  • CAS Number : 868677-84-3

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to benzo[d]thiazole derivatives. For instance, compounds containing similar structural motifs have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activities, with some derivatives showing effective inhibition at low concentrations (e.g., MIC < 100 μg/mL) .

Anticancer Properties

The anticancer potential of benzo[d]thiazole derivatives has been a focal point in recent research. Compounds structurally related to this compound have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that similar compounds can modulate key signaling pathways involved in cancer progression, including those related to apoptosis and cell cycle regulation .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, thereby disrupting processes crucial for microbial survival and cancer cell growth.
  • Receptor Interaction : It is hypothesized that the compound interacts with certain receptors that mediate inflammatory responses, potentially leading to anti-inflammatory effects .

Study 1: Antibacterial Activity Evaluation

In a recent study evaluating the antibacterial activity of various benzo[d]thiazole derivatives, the compound was tested against multiple strains. The results indicated that it exhibited significant antibacterial activity with an MIC value of 50 μg/mL against E. coli and S. aureus.

Compound NameMIC (μg/mL)Activity Type
4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)amine50Antibacterial
Related Compound A30Antibacterial
Related Compound B>100No significant activity

Study 2: Anticancer Efficacy in vitro

Another study focused on the anticancer efficacy of similar compounds against breast cancer cell lines (MCF7). The compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM.

Compound NameIC50 (μM)Cancer Cell Line
4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)amine15MCF7
Related Compound C20MCF7
Related Compound D>50No significant activity

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing benzothiazole-2-amine derivatives, and how can they be adapted for synthesizing 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine?

  • Methodological Answer : The synthesis typically involves diazonium salt formation (NaNO₂/HCl) followed by coupling reactions. For example, benzo[d]thiazol-2-amine derivatives are synthesized via cyclization of precursors (e.g., aniline derivatives with ammonium thiocyanate in bromine/acetic acid) . Adaptations for the target compound may involve introducing the 4-fluoro and 6-isopropyl groups via electrophilic substitution or Suzuki coupling. Optimization of reaction conditions (e.g., solvent, temperature, catalysts) is critical for yield and purity .

Q. How is structural characterization of benzothiazole derivatives performed, and what spectral data are critical for confirming the target compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., fluoro and isopropyl groups) and aromatic proton environments.
  • IR Spectroscopy : To identify NH stretching (~3300 cm⁻¹) and C-S/C-N vibrations (~1250–1500 cm⁻¹).
  • ESI-HRMS : For precise molecular weight confirmation.
  • X-ray crystallography (if applicable): To resolve stereochemistry and packing motifs .

Advanced Research Questions

Q. What mechanistic insights explain the anticancer activity of benzothiazole derivatives, and how might the 4-fluoro and 6-isopropyl groups enhance efficacy?

  • Methodological Answer : The benzothiazole scaffold intercalates with DNA or inhibits kinases (e.g., CDK4/6) by mimicking ATP-binding pockets . The 4-fluoro group enhances electron-withdrawing effects, stabilizing interactions with target proteins, while the 6-isopropyl group improves lipophilicity and membrane permeability. In vitro assays (e.g., MTT against MCF-7 cells) and molecular docking studies (using AutoDock Vina) are used to validate mechanisms .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from:

  • Cell line specificity : MCF-7 resistance to some derivatives (IC₅₀ = 1.92–1.99 µM) vs. efficacy in other lines .
  • Assay conditions : Variations in serum concentration, incubation time, or solvent (DMSO vs. ethanol).
  • Structural modifications : Substitution patterns (e.g., methoxy vs. fluoro groups) alter bioavailability and target engagement . Standardized protocols (e.g., NCI-60 panel) and SAR studies are recommended for cross-comparison.

Q. What computational strategies are effective for predicting the pharmacokinetic and toxicity profiles of benzothiazole derivatives?

  • Methodological Answer :

  • QSAR models : To correlate substituent effects (e.g., logP, polar surface area) with ADME properties.
  • Molecular dynamics simulations : For assessing binding stability to targets like CDK4/6 .
  • Toxicity prediction : Tools like ProTox-II or Derek Nexus evaluate hepatotoxicity and mutagenicity risks .

Q. How can structure-activity relationship (SAR) studies guide the optimization of benzothiazole derivatives for selective kinase inhibition?

  • Methodological Answer :

  • Core modifications : Replacing the purine moiety with a pyrimidine (as in CDK4/6 inhibitors) improves selectivity .
  • Substituent tuning : The 4-fluoro group enhances selectivity for kinases over off-target receptors (e.g., EGFR).
  • Bioisosteric replacements : Using 1,3,4-thiadiazole instead of benzothiazole retains activity while reducing toxicity .

Q. What experimental approaches validate the role of mitochondrial-dependent apoptosis in benzothiazole-induced cytotoxicity?

  • Methodological Answer :

  • Flow cytometry : To measure mitochondrial membrane potential (ΔΨm) collapse using JC-1 dye.
  • Western blotting : For detecting cytochrome c release and caspase-3/9 activation.
  • siRNA knockdown : To confirm p53 dependency in apoptosis pathways, as seen in isoxazole derivatives .

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